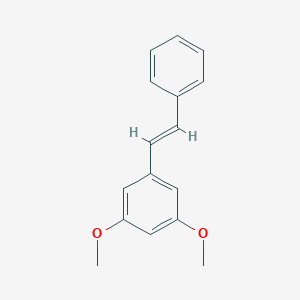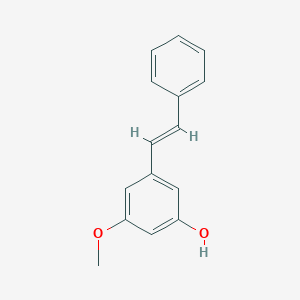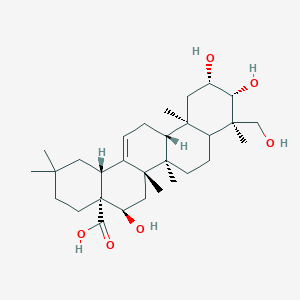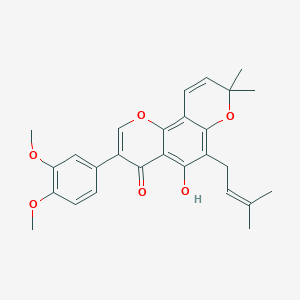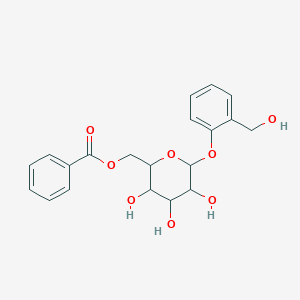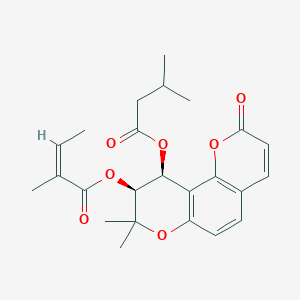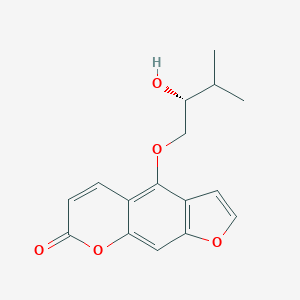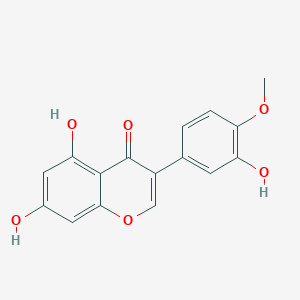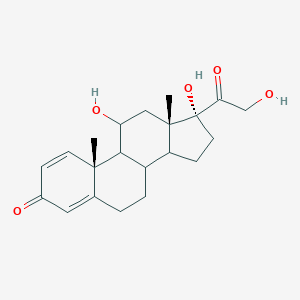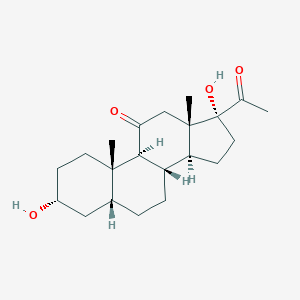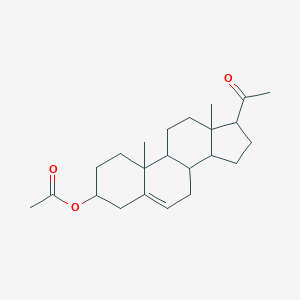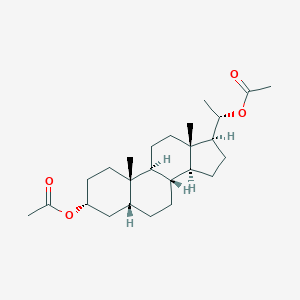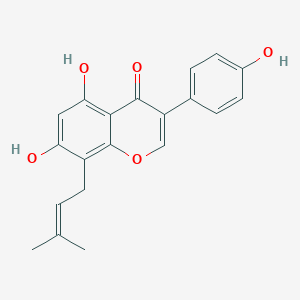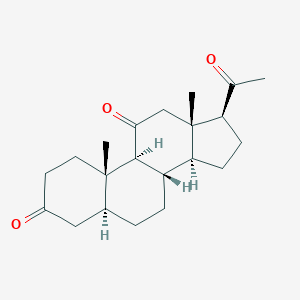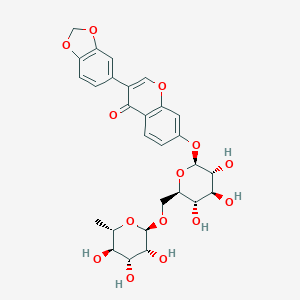
Pseudobaptigenin 7-rhamnoglucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pseudobaptigenin 7-rhamnoglucoside: is a naturally occurring isoflavonoid glycoside. Isoflavonoids are a class of flavonoids, which are secondary metabolites found predominantly in legumes. This compound is known for its potential biological activities, including antioxidant, anti-inflammatory, and estrogenic effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of pseudobaptigenin 7-rhamnoglucoside typically involves the glycosylation of pseudobaptigenin. One common method is the use of glycosyl donors such as rhamnose and glucose in the presence of glycosyltransferase enzymes . The reaction conditions often require a controlled pH and temperature to ensure the proper formation of the glycosidic bond.
Industrial Production Methods: : Industrial production of this compound can be achieved through biotechnological approaches, including the use of engineered microorganisms like Saccharomyces cerevisiae and Escherichia coli . These microorganisms are genetically modified to express the necessary enzymes for the biosynthesis of pseudobaptigenin and its subsequent glycosylation.
Analyse Chemischer Reaktionen
Types of Reactions: : Pseudobaptigenin 7-rhamnoglucoside undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the isoflavonoid structure can be oxidized to form quinones.
Reduction: The carbonyl group in the isoflavonoid structure can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Pseudobaptigenin 7-rhamnoglucoside has a wide range of scientific research applications:
Chemistry: Used as a model compound to study glycosylation reactions and the synthesis of glycosides.
Biology: Investigated for its role in plant defense mechanisms and its interaction with various biological pathways.
Medicine: Explored for its potential therapeutic effects, including antioxidant, anti-inflammatory, and estrogenic activities.
Industry: Utilized in the development of nutraceuticals and functional foods due to its bioactive properties.
Wirkmechanismus
The mechanism of action of pseudobaptigenin 7-rhamnoglucoside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Estrogenic Activity: It binds to estrogen receptors and modulates estrogen-responsive genes.
Vergleich Mit ähnlichen Verbindungen
Pseudobaptigenin 7-rhamnoglucoside can be compared with other isoflavonoid glycosides such as:
Daidzin: Another isoflavonoid glycoside with similar antioxidant and estrogenic activities.
Genistin: Known for its anti-inflammatory and anticancer properties.
Uniqueness: : this compound is unique due to its specific glycosylation pattern, which influences its solubility, stability, and bioactivity. The presence of both rhamnose and glucose moieties distinguishes it from other isoflavonoid glycosides .
Eigenschaften
CAS-Nummer |
25776-06-1 |
|---|---|
Molekularformel |
C28H30O14 |
Molekulargewicht |
590.5 g/mol |
IUPAC-Name |
3-(1,3-benzodioxol-5-yl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C28H30O14/c1-11-20(29)23(32)25(34)27(40-11)37-9-19-22(31)24(33)26(35)28(42-19)41-13-3-4-14-17(7-13)36-8-15(21(14)30)12-2-5-16-18(6-12)39-10-38-16/h2-8,11,19-20,22-29,31-35H,9-10H2,1H3 |
InChI-Schlüssel |
BYSWVDZWRHOULM-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C3)C(=O)C(=CO4)C5=CC6=C(C=C5)OCO6)O)O)O)O)O)O |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C3)C(=O)C(=CO4)C5=CC6=C(C=C5)OCO6)O)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C3)C(=O)C(=CO4)C5=CC6=C(C=C5)OCO6)O)O)O)O)O)O |
Synonyme |
Pseudobaptigenin 7-rhamnoglucoside; 3-(1,3-Benzodioxol-5-yl)-7-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-4H-1-benzopyran-4-one |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


